2-(1,8-Naphthyridin-2-yl)phenol
Overview
Description
2-(1,8-Naphthyridin-2-yl)phenol: is a heterocyclic compound that contains both a naphthyridine and a phenol moiety. This compound is known for its ability to selectively enhance cytokine-induced signal transducer and activator of transcription 1 (STAT1) transcription activity, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,8-Naphthyridin-2-yl)phenol is the transcription factor Signal Transducer and Activator of Transcription 1 (STAT1) . STAT1 plays a critical role in the regulation of cell survival, proliferation, and differentiation in nearly all tissue types .
Mode of Action
This compound selectively enhances cytokine-induced STAT1 transcription activity . The compound is shown to prolong INF-g-induced tyrosine phosphorylation of STAT1 .
Biochemical Pathways
The compound this compound enhances IFN-γ-induced STAT1-dependent signaling . The affected pathway is the JAK/STAT signaling pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso to 100 mm and in ethanol to 25 mm . This solubility profile suggests that the compound may have good bioavailability.
Result of Action
This compound increases IFN-γ-induced expression of the STAT1 target gene IRF3 and STAT1 phosphorylation . It also accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells .
Action Environment
The action of this compound is influenced by the cellular environment. The compound is cell-permeable , which means it can cross cell membranes to reach its target. The compound’s action, efficacy, and stability could be influenced by factors such as the presence of other signaling molecules, the state of the target cells, and the overall physiological state of the organism.
Biochemical Analysis
Biochemical Properties
2-(1,8-Naphthyridin-2-yl)phenol plays a significant role in biochemical reactions by selectively enhancing STAT1 transcription activity. It does not affect the transcription activities of STAT3 or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound prolongs IFN-γ-induced tyrosine phosphorylation of STAT1 in NIH3T3 cells and accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells . The interactions of this compound with STAT1 are crucial for its biochemical properties, as it enhances the expression of STAT1 target genes such as interferon regulatory factor 1 .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It enhances the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, leading to increased STAT1-dependent transcription . This compound has been shown to inhibit the proliferation of human breast cancer and fibrosarcoma cells by enhancing the antiproliferative effects of IFN-γ . Additionally, this compound does not affect cells lacking STAT1, indicating its specific action on STAT1-dependent pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its selective enhancement of STAT1 transcription activity. This compound increases the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, which may underlie its enhancement of STAT1-dependent transcription . By prolonging the phosphorylation state of STAT1, this compound enhances the expression of STAT1 target genes and accentuates the antiproliferative effects of IFN-γ in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to prolong the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 45 µM, this compound enhances IFN-γ-induced STAT1-dependent signaling without affecting STAT3-dependent signaling or NF-κB-dependent signaling . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, but it is important to consider the dosage when evaluating the effects of this compound in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that enhance STAT1 activity. It increases the expression of STAT1 target genes and prolongs the phosphorylation state of STAT1 in response to IFN-γ . The specific enzymes or cofactors that interact with this compound in these metabolic pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels are significant for its role in enhancing STAT1 activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its cell-permeable nature. This compound selectively enhances cytokine-induced STAT1 transcription activity without affecting STAT3 or NF-κB transcription activity . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells are crucial for its function .
Subcellular Localization
This compound is localized within cells where it selectively enhances STAT1 transcription activity. This compound prolongs the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied, but its subcellular localization is important for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,8-Naphthyridin-2-yl)phenol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of efficient catalytic systems and eco-friendly approaches is emphasized in the synthesis of related naphthyridine compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(1,8-Naphthyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-(1,8-Naphthyridin-2-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
2-Amino-1,8-naphthyridine: A related compound used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-(1,8-Naphthyridin-2-yl)phenol is unique in its selective enhancement of STAT1 transcription activity without affecting other transcription factors . This specificity makes it a valuable tool in research focused on STAT1 signaling pathways and their implications in disease .
Properties
IUPAC Name |
2-(1,8-naphthyridin-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425411 | |
Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65182-56-1 | |
Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-NP?
A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.
Q2: What are the potential anticancer effects of 2-NP?
A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.
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